5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound that belongs to the pyrido[2,3-d]pyrimidinone family This compound is characterized by its unique structure, which includes a difluoromethyl group, a mercapto group, a methoxypropyl group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidinone Core: The core structure can be synthesized through the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization with formamide or formamidine acetate.
Introduction of the Thienyl Group: The thienyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thienylboronic acid derivative.
Addition of the Difluoromethyl Group: The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyltriphenylphosphonium bromide.
Incorporation of the Mercapto Group: The mercapto group can be added via a thiolation reaction using a suitable thiol reagent, such as thiourea.
Attachment of the Methoxypropyl Group: The methoxypropyl group can be introduced through an alkylation reaction using 3-methoxypropyl bromide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can undergo various types of chemical reactions, including:
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents such as dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrimidinones.
Substitution: Amino or thio-substituted derivatives.
Scientific Research Applications
5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound’s functional groups can be utilized in the design of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent interactions with these targets, leading to modulation of their activity. For example, the mercapto group can form covalent bonds with cysteine residues in enzymes, while the difluoromethyl group can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
5-(trifluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(2-thienyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-(difluoromethyl)-2-mercapto-1-(3-methoxypropyl)-7-(2-furyl)pyrido[2,3-d]pyrimidin-4(1H)-one: Similar structure but with a furyl group instead of a thienyl group.
Uniqueness
The uniqueness of 5-(DIFLUOROMETHYL)-1-(3-METHOXYPROPYL)-2-SULFANYL-7-(2-THIENYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE lies in its combination of functional groups, which provide a balance of electronic and steric properties. This allows for fine-tuning of its chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
5-(difluoromethyl)-1-(3-methoxypropyl)-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2S2/c1-23-6-3-5-21-14-12(15(22)20-16(21)24)9(13(17)18)8-10(19-14)11-4-2-7-25-11/h2,4,7-8,13H,3,5-6H2,1H3,(H,20,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRKNUGKAZSSRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(F)F)C(=O)NC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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